![molecular formula C16H18N8O2S B13995392 n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine CAS No. 17051-80-8](/img/structure/B13995392.png)
n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-[[[4-(4-aminophenyl)sulfonylphenyl]amino]methyl]-1,3,5-triazine-2,4,6-triamine is a complex organic compound characterized by its triazine core structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-[[[4-(4-aminophenyl)sulfonylphenyl]amino]methyl]-1,3,5-triazine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-aminophenyl)sulfonylphenylamine with formaldehyde and 1,3,5-triazine-2,4,6-triamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to rigorous quality control measures. The process often includes purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N4-[[[4-(4-aminophenyl)sulfonylphenyl]amino]methyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Applications De Recherche Scientifique
N4-[[[4-(4-aminophenyl)sulfonylphenyl]amino]methyl]-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which N4-[[[4-(4-aminophenyl)sulfonylphenyl]amino]methyl]-1,3,5-triazine-2,4,6-triamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. These interactions often involve hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to changes in biological pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-[[[4-(4-aminophenyl)sulfonylphenyl]amino]methyl]-1,3,5-triazine-2,4,6-triamine: shares similarities with other triazine derivatives such as melamine and cyanuric acid.
Melamine: Known for its use in the production of plastics and resins.
Cyanuric Acid: Commonly used in swimming pool water treatment.
Uniqueness
What sets N4-[[[4-(4-aminophenyl)sulfonylphenyl]amino]methyl]-1,3,5-triazine-2,4,6-triamine apart is its specific functional groups that confer unique reactivity and interaction capabilities, making it valuable for specialized applications in scientific research and industry.
Propriétés
Numéro CAS |
17051-80-8 |
|---|---|
Formule moléculaire |
C16H18N8O2S |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-N-[[4-(4-aminophenyl)sulfonylanilino]methyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C16H18N8O2S/c17-10-1-5-12(6-2-10)27(25,26)13-7-3-11(4-8-13)20-9-21-16-23-14(18)22-15(19)24-16/h1-8,20H,9,17H2,(H5,18,19,21,22,23,24) |
Clé InChI |
ALKZXFMOUFAICT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCNC3=NC(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


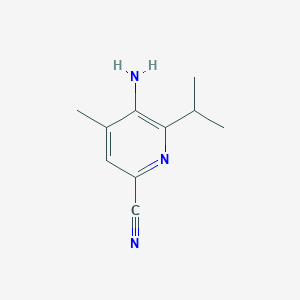
![1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)
![Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate](/img/structure/B13995353.png)
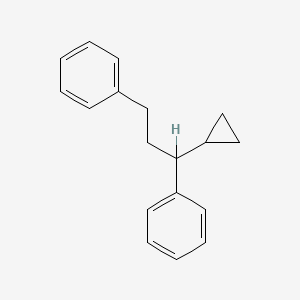

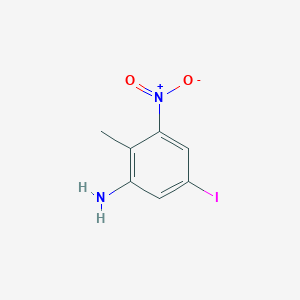


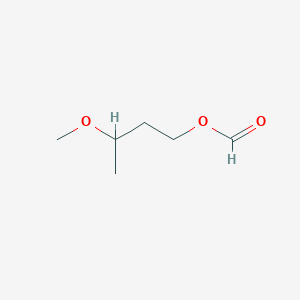

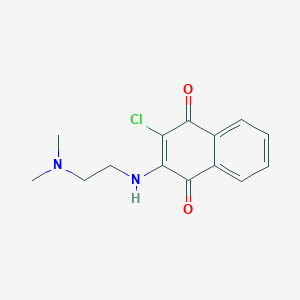
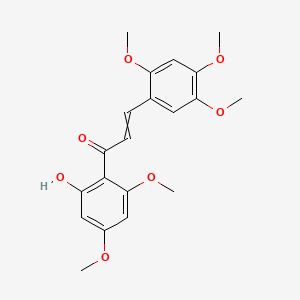
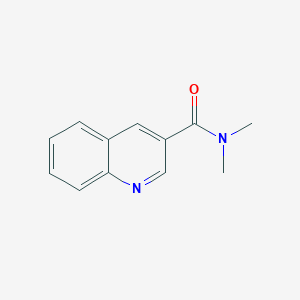
![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)
